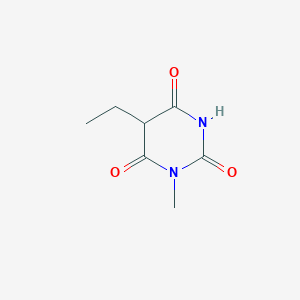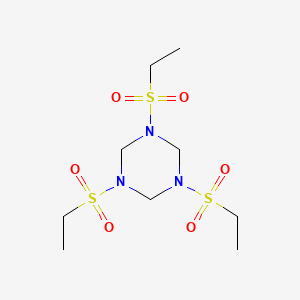
1,3,5-Tris(ethylsulfonyl)-1,3,5-triazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(ethylsulfonyl)-1,3,5-triazinane is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three ethylsulfonyl groups attached to the triazinane ring, making it a unique and versatile molecule in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1,3,5-Tris(ethylsulfonyl)-1,3,5-triazinane typically involves the reaction of triazine derivatives with ethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated purification systems to streamline the production process.
Análisis De Reacciones Químicas
1,3,5-Tris(ethylsulfonyl)-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl groups can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the triazinane ring can lead to the formation of amines or other reduced derivatives.
Substitution: The ethylsulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,3,5-Tris(ethylsulfonyl)-1,3,5-triazinane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable tool for medicinal chemistry.
Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may serve as a precursor for drugs targeting specific biological pathways.
Industry: In industrial applications, this compound can be used in the production of polymers, coatings, and other materials requiring specific chemical properties.
Mecanismo De Acción
The mechanism by which 1,3,5-Tris(ethylsulfonyl)-1,3,5-triazinane exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The ethylsulfonyl groups can enhance the compound’s solubility and stability, facilitating its interaction with biological molecules.
Comparación Con Compuestos Similares
1,3,5-Tris(ethylsulfonyl)-1,3,5-triazinane can be compared with other triazine derivatives such as:
1,3,5-Triazine: The parent compound with no substituents. It is less reactive and has different chemical properties compared to the ethylsulfonyl derivative.
1,3,5-Tris(methylsulfonyl)-1,3,5-triazinane: A similar compound with methylsulfonyl groups instead of ethylsulfonyl groups. The difference in alkyl chain length can affect the compound’s reactivity and solubility.
2,4,6-Tris(ethylsulfonyl)-1,3,5-triazine: Another derivative with ethylsulfonyl groups but different substitution pattern. This can lead to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of ethylsulfonyl groups, which confer distinct chemical and physical properties compared to other triazine derivatives.
Propiedades
Número CAS |
52082-74-3 |
|---|---|
Fórmula molecular |
C9H21N3O6S3 |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
1,3,5-tris(ethylsulfonyl)-1,3,5-triazinane |
InChI |
InChI=1S/C9H21N3O6S3/c1-4-19(13,14)10-7-11(20(15,16)5-2)9-12(8-10)21(17,18)6-3/h4-9H2,1-3H3 |
Clave InChI |
IIOVZMPHTVEMIP-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N1CN(CN(C1)S(=O)(=O)CC)S(=O)(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)


![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)
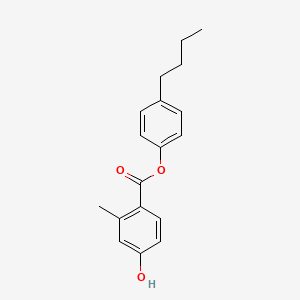
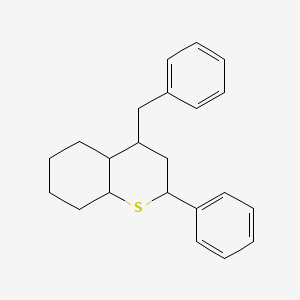


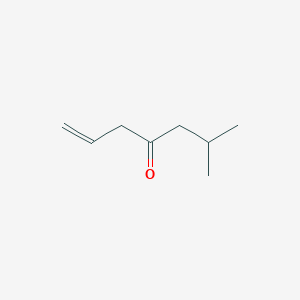
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)

